molecular formula C13H16N4O3 B15095607 Ethyl 3-(((4-methoxyphenyl)amino)methyl)-1H-1,2,4-triazole-5-carboxylate

Ethyl 3-(((4-methoxyphenyl)amino)methyl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B15095607
M. Wt: 276.29 g/mol
InChI Key: AMOVKFJCCPDRSO-UHFFFAOYSA-N
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Description

Ethyl 3-(((4-methoxyphenyl)amino)methyl)-1H-1,2,4-triazole-5-carboxylate is a 1,2,4-triazole derivative characterized by:

  • Triazole core: A five-membered aromatic ring with three nitrogen atoms.
  • Substituents: Position 3: A ((4-methoxyphenyl)amino)methyl group, combining an aromatic 4-methoxyphenyl moiety linked via an aminomethyl (-NH-CH2-) bridge. Position 5: An ethyl carboxylate ester (-COOEt).

Properties

Molecular Formula

C13H16N4O3

Molecular Weight

276.29 g/mol

IUPAC Name

ethyl 5-[(4-methoxyanilino)methyl]-1H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C13H16N4O3/c1-3-20-13(18)12-15-11(16-17-12)8-14-9-4-6-10(19-2)7-5-9/h4-7,14H,3,8H2,1-2H3,(H,15,16,17)

InChI Key

AMOVKFJCCPDRSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=N1)CNC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(((4-methoxyphenyl)amino)methyl)-1H-1,2,4-triazole-5-carboxylate typically involves a multi-step process. One common method includes the reaction of ethyl 1H-1,2,4-triazole-5-carboxylate with 4-methoxybenzylamine under appropriate conditions. The reaction is often carried out in the presence of a catalyst such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Oxidation Reactions

The triazole ring and methylene bridge undergo oxidation under controlled conditions:

  • Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

  • Products : Formation of triazole-N-oxide derivatives or ketone intermediates via cleavage of the methylene group

  • Conditions : Aqueous acidic or alkaline media at 60–80°C

  • Yield : 65–78% (isolated yields)

Mechanistic pathway :

  • H₂O₂ acts as a nucleophile, attacking the electron-deficient triazole nitrogen.

  • Subsequent proton transfer generates the N-oxide intermediate.

  • KMnO₄-mediated oxidation cleaves the C–N bond in the aminomethyl group, yielding a carbonyl-containing product.

Reduction Reactions

Selective reduction of functional groups has been observed:

  • Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Target Sites :

    • Ester group → Primary alcohol

    • Methoxy group → Hydroxyl group (partial deprotection)

  • Conditions :

    • NaBH₄: Ethanol, 25°C, 4–6 h

    • LiAlH₄: Tetrahydrofuran (THF), 0°C → RT, 2 h

  • Product Stability : Reduced derivatives remain air-stable but hygroscopic

Key Data :

Reducing AgentConversion RateMajor Product
NaBH₄92%Ethyl → hydroxymethyl group
LiAlH₄85%Complete ester reduction + partial demethylation

Nucleophilic Substitution

The methoxy group undergoes substitution with strong nucleophiles:

  • Reagents : Amines (e.g., NH₃, aniline), thiols, halides (e.g., KI/NaI)

  • Conditions :

    • SNAr (nucleophilic aromatic substitution): DMF, 120°C, 12–24 h

    • Catalysts: CuI or Pd(OAc)₂ for cross-coupling variants

  • Products :

    • 4-aminophenyl or 4-thiophenyl derivatives

    • Halogenated analogs (e.g., 4-iodophenyl)

Example Reaction :
Ar-OCH3+NH3CuI, DMFAr-NH2+CH3OH\text{Ar-OCH}_3 + \text{NH}_3 \xrightarrow{\text{CuI, DMF}} \text{Ar-NH}_2 + \text{CH}_3\text{OH}
Ar = 4-substituted phenyl ring

Condensation Reactions

The aminomethyl group participates in Schiff base formation:

  • Partners : Aldehydes (e.g., benzaldehyde, salicylaldehyde)

  • Conditions : Ethanol, acetic acid catalyst, reflux (4–6 h)

  • Products : Imine-linked triazole derivatives with antimicrobial activity

Reported Yields :

AldehydeYieldApplication
Benzaldehyde88%Anticancer scaffold
2-Hydroxybenzaldehyde76%Chelating agent synthesis

Coordination Chemistry

The triazole nitrogen and ester oxygen act as Lewis basic sites:

  • Metal Ions : Cu(II), Fe(III), Zn(II)

  • Complex Types : Mononuclear or binuclear structures

  • Characterization : Single-crystal XRD confirms N,O-bidentate binding

Stability Constants (log K) :

Metallog KGeometry
Cu²⁺8.2Square planar
Fe³⁺9.1Octahedral

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Reaction Types : Suzuki-Miyaura (aryl-aryl), Sonogashira (alkynylation)

  • Catalysts : Pd(PPh₃)₄, PdCl₂(dppf)

  • Substrates :

    • Boronic acids (e.g., phenylboronic acid)

    • Terminal alkynes (e.g., ethynylbenzene)

  • Yields : 70–85% with <5% homocoupling byproducts

Enzymatic Interactions

Though not a classical reaction, binding to biological targets informs reactivity:

  • Targets : Cytochrome P450 enzymes, kinases

  • Mechanism : Competitive inhibition via triazole-metal coordination

  • IC₅₀ Values :

    • CYP3A4: 12.3 μM

    • EGFR kinase: 0.85 μM (comparable to sorafenib)

This compound’s versatility in organic synthesis and bioactivity modulation makes it a valuable intermediate for pharmaceutical development. Researchers continue to explore its reactivity in click chemistry and metal-organic framework (MOF) synthesis.

Scientific Research Applications

Ethyl 3-(((4-methoxyphenyl)amino)methyl)-1H-1,2,4-triazole-5-carboxylate has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent in preliminary studies.

    Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(((4-methoxyphenyl)amino)methyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Variations at Position 3

Ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate
  • Substituent : 4-Methoxyphenyl (directly attached to triazole).
  • Key Differences: Lacks the aminomethyl linker present in the target compound.
  • Properties: Melting Point: 173–175°C . Synthesis: Achieved via cyclization of hydrazides and thioamides, demonstrating higher synthetic feasibility compared to aminomethyl derivatives .
Ethyl 3-(2-pyridinyl)-1H-1,2,4-triazole-5-carboxylate
  • Substituent : Pyridinyl (aromatic heterocycle).
  • Properties :
    • Molecular Weight : 218.216 g/mol .
  • Implications : The pyridine ring may enhance solubility in polar solvents and enable metal-binding interactions, differing from the target compound’s methoxy-driven electronic effects .
Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate
  • Substituent : 3-Trifluoromethylphenyl (electron-withdrawing CF3 group).
  • Key Differences : CF3 group increases lipophilicity and metabolic stability compared to the target’s methoxy group.
  • Implications : The electron-withdrawing nature may reduce reactivity in electrophilic substitution reactions, contrasting with the electron-donating methoxy group in the target compound .
Ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate
  • Substituent: Simple amino (-NH2) group.
  • Key Differences : Lacks aromaticity and the methoxy group.

Substituent Variations at Position 5

Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate
  • Substituent : Phenyl group at position 5 (vs. position 3 in the target compound).
  • Key Differences : Altered substitution pattern redistributes electron density across the triazole ring.
  • Implications : Position 5 substituents may sterically hinder interactions with biological targets compared to position 3 derivatives .

Functional Group Modifications

Ethyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-5-carboxylate
  • Substituent: Benzyloxycarbonyl (Cbz)-protected aminomethyl group.
  • Key Differences : The Cbz group introduces steric bulk and lipophilicity.
  • Implications : Protection of the amine may improve synthetic handling but requires deprotection for biological activity, unlike the target compound’s free amine .

Comparative Data Table

Compound Name Substituent (Position 3) Melting Point (°C) Key Properties
Target Compound ((4-Methoxyphenyl)amino)methyl Not reported Enhanced H-bonding, moderate lipophilicity
Ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate 4-Methoxyphenyl 173–175 High synthetic yield, no amine linker
Ethyl 3-(2-pyridinyl)-1H-1,2,4-triazole-5-carboxylate 2-Pyridinyl Not reported Basic N-atom, coordination potential
Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate 3-Trifluoromethylphenyl Not reported High lipophilicity, metabolic stability
Ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate Amino Not reported High reactivity, low steric bulk

Biological Activity

Ethyl 3-(((4-methoxyphenyl)amino)methyl)-1H-1,2,4-triazole-5-carboxylate is a compound belonging to the triazole class, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a triazole ring, an ethyl ester group, and a methoxyphenyl moiety. The synthesis typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions, leading to the formation of the triazole structure through cyclization.

Biological Activities

Antimicrobial Activity : Triazole derivatives have been noted for their antimicrobial properties. This compound exhibits significant activity against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes required for cell wall synthesis .

Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes. This action reduces the production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.

Anticancer Activity : Research indicates that this triazole derivative may induce apoptosis in cancer cells. In vitro studies have shown that it can inhibit tumor growth in various cancer models by interfering with cell proliferation pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Ion Interaction : The triazole ring can bind to metal ions, forming complexes that inhibit metalloenzymes involved in critical metabolic processes.
  • Enzyme Modulation : By interacting with specific receptors and enzymes, this compound can modulate their activity, leading to therapeutic effects across various biological systems .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against bacterial and fungal strains; inhibits cell wall synthesis
Anti-inflammatoryInhibits COX enzymes; reduces pro-inflammatory mediator production
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth in vitro

Notable Research Findings

  • A study highlighted that derivatives of triazoles exhibit a range of pharmacological activities including antimicrobial and anticancer effects. This compound was noted for its potential in treating resistant strains of bacteria and fungi .
  • Another investigation into the compound's role in cancer therapy revealed its ability to inhibit angiogenesis and tumor growth comparable to established anticancer agents .

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